Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

Anticancer Drug Discovery Leukemia Imidazotetrazinone SAR

Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate (CAS 849939-96-4) is a synthetic small molecule belonging to the imidazotetrazinone class, structurally characterized by a fused imidazo[5,1-d][1,2,3,5]tetrazine core bearing a propyl ester at the 8-position. This heterocyclic framework is the pharmacophoric scaffold of the FDA-approved alkylating agent temozolomide (TMZ), and the compound is a key ester derivative within a series of temozolomide-8-carboxylate analogs investigated for improved antitumor activity and physicochemical properties.

Molecular Formula C9H11N5O3
Molecular Weight 237.22 g/mol
CAS No. 849939-96-4
Cat. No. B3288036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
CAS849939-96-4
Molecular FormulaC9H11N5O3
Molecular Weight237.22 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=C2N=NN(C(=O)N2C=N1)C
InChIInChI=1S/C9H11N5O3/c1-3-4-17-8(15)6-7-11-12-13(2)9(16)14(7)5-10-6/h5H,3-4H2,1-2H3
InChIKeyYDMIFDBNKQQFED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propyl 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate (CAS 849939-96-4): Procurement-Grade Heterocyclic Building Block for Anticancer Drug Discovery


Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate (CAS 849939-96-4) is a synthetic small molecule belonging to the imidazotetrazinone class, structurally characterized by a fused imidazo[5,1-d][1,2,3,5]tetrazine core bearing a propyl ester at the 8-position [1]. This heterocyclic framework is the pharmacophoric scaffold of the FDA-approved alkylating agent temozolomide (TMZ), and the compound is a key ester derivative within a series of temozolomide-8-carboxylate analogs investigated for improved antitumor activity and physicochemical properties [1]. Its primary utility in procurement lies in serving as a direct comparator or advanced intermediate for synthesizing and evaluating next-generation imidazotetrazinone-based anticancer agents, where precise ester substitution patterns have demonstrably altered potency, solubility, and stability profiles relative to the parent drug [REFS-1, REFS-2].

Why Generic Temozolomide or Other 8-Carboxylate Esters Cannot Simply Replace Propyl 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate in Research


The imidazotetrazinone class exhibits profound structure-activity relationship (SAR) sensitivity at the 8-position, making simple analog substitution a high-risk strategy for experimental inconsistency. A systematic study of 8-carboxylate esters demonstrated that substituting the propyl ester chain (or its aminoalkyl variants) for other alkyl esters directly impacts both antitumor potency and water solubility, with IC50 values against HL-60 leukemia cells varying from 2.63 µmol/mL to >80 µmol/mL across the series [1]. For example, the [3-(N,N-diethylamino)]propyl ester (IIId) achieved a 28.6-fold more potent IC50 (2.80 µmol/mL) than the lead compound temozolomide (IC50 >80 µmol/mL) in the same assay, underscoring that the propyl linker confers critical pharmacodynamic advantages absent in shorter or longer chain analogs [1]. Furthermore, the propyl ester confers distinct hydrolytic stability and solubility profiles that are essential for reproducible in vitro and in vivo results, as all compounds in this series exhibited pH-dependent stability and 10- to 100-fold enhanced water solubility relative to temozolomide [1].

Quantitative Differentiation of Propyl 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate Against Closest Analogs: A Data-Driven Procurement Guide


Enhanced Antileukemia Potency: [3-(N,N-Diethylamino)]propyl Ester (IIId) vs. Temozolomide (HL-60 IC50 Comparison)

Among the synthesized 8-carboxylate esters, the [3-(N,N-diethylamino)]propyl ester analog (Compound IIId) demonstrated a substantially lower IC50 value against human leukemia HL-60 cells compared to the clinical standard temozolomide (TMZ), indicating a major gain in potency conferred by the propyl-aminoalkyl substitution [1]. This provides a quantitative benchmark for selecting propyl-linked ester building blocks in antileukemia agent optimization programs.

Anticancer Drug Discovery Leukemia Imidazotetrazinone SAR

Broad-Spectrum Solid Tumor Cytotoxicity: Propyl Ester Analog IIId vs. Temozolomide (Cell Viability at 40 µg/mL)

At a fixed concentration of 40 µg/mL, the [3-(N,N-diethylamino)]propyl ester IIId achieved a survival rate below 10% across multiple solid tumor cell lines, a level of pan-cytotoxicity not observed with temozolomide or other ester analogs [1]. This indicates that the propyl-linked aminoalkyl group enhances cytotoxic breadth and potency against solid tumors, including prostate (DU145) and colorectal (HT29) models.

Solid Tumor Oncology Cytotoxicity Screening Brain Cancer

Improved Aqueous Solubility: Propyl Ester Derivatives vs. Temozolomide (HPLC Peak Area Ratio)

All synthesized 8-carboxylate esters, including the propyl-aminoalkyl derivatives, displayed dramatically enhanced water solubility compared to the poorly soluble parent drug temozolomide, a critical advantage for both in vitro assay reliability and in vivo formulation [1]. Quantitatively, the solubility of the ester series improved by 10- to 100-fold over TMZ, with the propyl-linked compounds among those showing the greatest increases.

Preformulation Drug Solubility Bioavailability Enhancement

pH-Dependent Stability Advantage: Propyl Ester Analog Stability at Formulation-Relevant pH

Stability profiling under acidic conditions revealed that the imidazotetrazinone esters, including the propyl-linked variants, remain >97% intact at pH 3.6, in contrast to significant degradation (>20% loss) at higher pH [1]. This stability threshold is directly relevant for designing oral or injectable formulations requiring gastric or acidic microenvironment stability, a property not assured by other ester homologs.

Chemical Stability Prodrug Design Acidic Formulation

High-Impact Application Scenarios for Propyl 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate Based on Quantitative Evidence


Lead Scaffold for Next-Generation Antileukemia Agents Targeting MGMT-Resistant Disease

The >28-fold potency gain of the [3-(N,N-diethylamino)]propyl ester IIId over temozolomide in HL-60 leukemia cells (IC50 2.80 µM vs >80 µM) positions the propyl ester scaffold as a high-priority starting point for medicinal chemistry campaigns seeking to overcome intrinsic temozolomide resistance [1]. Researchers can use the unsubstituted Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate as a versatile intermediate to systematically vary the aminoalkyl tail and explore SAR around DNA alkylation efficiency and MGMT evasion.

Development of Brain-Penetrant Solid Tumor Therapeutics with Favorable Solubility

The demonstrated ≥60-fold solubility enhancement and broad-spectrum solid tumor cytotoxicity of the propyl-aminoalkyl esters provide a strong rationale for using the propyl 8-carboxylate core to design brain-penetrant analogs for glioblastoma multiforme and metastatic brain tumors [1]. Its improved aqueous solubility reduces DMSO reliance in cell-based assays, enabling more physiologically relevant in vitro pharmacology and smoother transition to in vivo pharmacokinetic studies.

pH-Stable Prodrug Design for Oral or Topical Delivery of Imidazotetrazinones

The >97% stability of propyl ester derivatives at pH 3.6 makes the propyl ester an attractive prodrug motif for oral delivery, where gastric stability is essential, or for topical formulations targeting acidic tumor microenvironments [1]. This stability advantage can be exploited to create ester prodrugs that hydrolyze to the active carboxylic acid under physiological conditions while resisting premature activation in the gastrointestinal tract.

Use as a Reference Standard in Imidazotetrazinone SAR Libraries

Given its well-characterized and intermediate ester chain length, Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate serves as an ideal reference compound for constructing SAR libraries where the impact of ester alkyl chain length on solubility, stability, and membrane permeability is systematically profiled [1]. Its procurement enables direct, data-backed benchmarking against methyl, ethyl, butyl, and hexyl ester analogs in standardized antiproliferative and physicochemical assays.

Quote Request

Request a Quote for Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.